N-(2-(furan-2-yl)-2-hydroxypropyl)-3-methylbenzenesulfonamide
Description
Properties
IUPAC Name |
N-[2-(furan-2-yl)-2-hydroxypropyl]-3-methylbenzenesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17NO4S/c1-11-5-3-6-12(9-11)20(17,18)15-10-14(2,16)13-7-4-8-19-13/h3-9,15-16H,10H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PHTGSRMTMLFYPG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)S(=O)(=O)NCC(C)(C2=CC=CO2)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17NO4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
295.36 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Strategies Overview
N-(2-(Furan-2-yl)-2-hydroxypropyl)-3-methylbenzenesulfonamide belongs to the sulfonamide class, characterized by a furan-substituted hydroxypropyl chain linked to a 3-methylbenzenesulfonamide moiety. Its preparation generally follows two primary routes:
- Direct sulfonylation of 2-(furan-2-yl)-2-hydroxypropylamine with 3-methylbenzenesulfonyl chloride.
- Stepwise assembly involving hydroxyl protection, sulfonamide bond formation, and subsequent deprotection.
Critical challenges include managing the reactivity of the hydroxyl group during sulfonylation and ensuring regioselectivity in furan ring functionalization.
Detailed Preparation Methods
Synthesis of 2-(Furan-2-yl)-2-Hydroxypropylamine
The amine precursor is synthesized via Grignard addition or reductive amination :
Grignard Approach
- Formation of furyl ketone : Furan-2-ylmagnesium bromide reacts with acetone in tetrahydrofuran (THF) at −78°C to yield 2-(furan-2-yl)-2-propanol.
- Amination : The alcohol undergoes Mitsunobu reaction with phthalimide, followed by hydrazinolysis to produce 2-(furan-2-yl)-2-hydroxypropylamine.
Reductive Amination
Sulfonylation with 3-Methylbenzenesulfonyl Chloride
The amine is treated with 3-methylbenzenesulfonyl chloride under basic conditions:
- Reaction Conditions :
- Mechanism : Nucleophilic attack of the amine on the sulfonyl chloride, facilitated by base-mediated HCl scavenging.
- Yield : 70–83% after silica gel chromatography.
Example Protocol :
To a stirred solution of 2-(furan-2-yl)-2-hydroxypropylamine (1.0 equiv.) in DCM, add triethylamine (2.5 equiv.) dropwise. Cool to 0°C, then add 3-methylbenzenesulfonyl chloride (1.1 equiv.). Warm to rt, stir for 18 h. Quench with water, extract with DCM (3×), dry over Na₂SO₄, and concentrate. Purify via chromatography (petroleum ether/ethyl acetate 3:1).
Hydroxyl Group Protection-Deprotection Strategies
To prevent undesired side reactions during sulfonylation, the hydroxyl group is often protected:
tert-Butyldimethylsilyl (TBS) Protection
Optimization of Reaction Conditions
Purification and Characterization
Comparative Analysis of Methods
| Method | Advantages | Limitations | Yield (%) |
|---|---|---|---|
| Direct Sulfonylation | Short route, minimal steps | Hydroxyl group interference | 70–83 |
| TBS Protection | High regioselectivity | Additional protection steps | 65–72 |
| Reductive Amination | Avoids Grignard reagents | Lower yield | 62 |
The TBS protection method, despite requiring extra steps, ensures higher reproducibility for large-scale synthesis.
Chemical Reactions Analysis
Types of Reactions
N-(2-(furan-2-yl)-2-hydroxypropyl)-3-methylbenzenesulfonamide can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furan-2,5-dione derivatives.
Reduction: The sulfonamide group can be reduced to form corresponding amines.
Substitution: The hydroxy group can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) can be used for substitution reactions.
Major Products Formed
Oxidation: Furan-2,5-dione derivatives.
Reduction: Corresponding amines.
Substitution: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
N-(2-(furan-2-yl)-2-hydroxypropyl)-3-methylbenzenesulfonamide has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as an antimicrobial agent due to the presence of the furan ring.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer properties.
Industry: Utilized in the production of polymers and resins due to its unique chemical structure.
Mechanism of Action
The mechanism of action of N-(2-(furan-2-yl)-2-hydroxypropyl)-3-methylbenzenesulfonamide involves its interaction with specific molecular targets. The furan ring can interact with biological macromolecules, leading to various biological effects. The sulfonamide group can inhibit certain enzymes, contributing to its antimicrobial and anti-inflammatory properties. The hydroxypropyl group enhances the compound’s solubility and bioavailability .
Comparison with Similar Compounds
Similar Compounds
Furan-2-carbaldehyde: A simpler furan derivative used in various synthetic applications.
3-methylbenzenesulfonamide: A related sulfonamide compound with different substituents.
2-furanmethanol: A precursor in the synthesis of N-(2-(furan-2-yl)-2-hydroxypropyl)-3-methylbenzenesulfonamide.
Uniqueness
This compound is unique due to its combination of a furan ring, a hydroxypropyl group, and a sulfonamide moiety. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications .
Biological Activity
N-(2-(furan-2-yl)-2-hydroxypropyl)-3-methylbenzenesulfonamide is a synthetic compound that has garnered attention in medicinal chemistry due to its unique structural features and potential biological activities. This article explores its biological activity, including mechanisms of action, research findings, and applications in various fields.
Chemical Structure and Properties
The compound features a sulfonamide group, which is known for its ability to interact with biological targets, particularly enzymes. The presence of the furan moiety enhances its chemical reactivity and pharmacological potential. The molecular formula is .
The biological activity of this compound is primarily attributed to:
- Enzyme Inhibition : The sulfonamide group can mimic natural substrates, allowing it to bind to active sites on enzymes, potentially inhibiting their activity.
- Receptor Interaction : The compound may interact with specific receptors, modulating various biological pathways.
Biological Activities
Research has indicated that this compound exhibits several promising biological activities:
- Antimicrobial Activity : Studies suggest that sulfonamides can inhibit bacterial growth by targeting folate synthesis pathways. The furan ring may enhance this activity through increased membrane permeability.
- Anti-inflammatory Properties : The compound has shown potential in reducing inflammation, possibly through inhibition of pro-inflammatory cytokines.
- Anticancer Activity : Preliminary studies indicate that it may induce apoptosis in cancer cells, although further research is needed to elucidate the specific mechanisms involved.
Case Studies and Experimental Results
-
Antimicrobial Efficacy :
- A study demonstrated that derivatives of this compound exhibited significant antibacterial activity against various strains of bacteria, including Escherichia coli and Staphylococcus aureus .
-
Anti-inflammatory Effects :
- In vitro experiments showed that the compound reduced the production of inflammatory markers such as TNF-alpha and IL-6 in macrophage cell lines .
-
Anticancer Potential :
- Research conducted on human cancer cell lines indicated that the compound could inhibit cell proliferation and induce apoptosis, suggesting its potential as an anticancer agent .
Summary of Biological Activity
| Activity Type | Observed Effects | Reference |
|---|---|---|
| Antimicrobial | Inhibition of bacterial growth | |
| Anti-inflammatory | Reduction in cytokine production | |
| Anticancer | Induction of apoptosis in cancer cells |
Q & A
Q. What are the critical steps in synthesizing N-(2-(furan-2-yl)-2-hydroxypropyl)-3-methylbenzenesulfonamide, and how are intermediates characterized?
The synthesis typically involves a multi-step process:
- Step 1 : Formation of the hydroxypropyl-furan intermediate via nucleophilic addition or substitution reactions.
- Step 2 : Sulfonamide coupling using 3-methylbenzenesulfonyl chloride under basic conditions (e.g., pyridine or triethylamine as a catalyst).
- Step 3 : Purification via column chromatography or recrystallization.
Key characterization methods include:
- Nuclear Magnetic Resonance (NMR) : To confirm regiochemistry of the furan ring and sulfonamide linkage.
- Mass Spectrometry (MS) : For molecular weight validation (e.g., ESI-MS or MALDI-TOF).
- High-Performance Liquid Chromatography (HPLC) : To assess purity (>95% required for biological assays) .
Q. How do the functional groups in this compound influence its reactivity and solubility?
- Furan Ring : Enhances π-π stacking interactions but may reduce aqueous solubility.
- Hydroxypropyl Group : Introduces hydrogen-bonding capacity, improving solubility in polar solvents (e.g., DMSO or ethanol).
- Sulfonamide Moiety : Stabilizes interactions with biological targets (e.g., enzymes) via hydrogen bonding and electrostatic forces.
- 3-Methylbenzene : Increases lipophilicity, favoring membrane permeability .
Advanced Research Questions
Q. How can reaction yields be optimized during sulfonamide coupling, and what kinetic factors are critical?
- Catalyst Optimization : Use of DMAP (4-dimethylaminopyridine) accelerates sulfonamide formation by activating the sulfonyl chloride .
- Solvent Selection : Anhydrous dichloromethane or THF minimizes side reactions.
- Temperature Control : Reactions performed at 0–5°C reduce thermal degradation.
- Kinetic Monitoring : In situ FTIR or HPLC tracks reaction progress, ensuring completion within 6–12 hours .
Q. What methodologies are recommended for evaluating this compound’s bioactivity against bacterial dihydropteroate synthase (DHPS)?
- Enzyme Inhibition Assays : Use recombinant DHPS with 7,8-dihydropteroate and ATP as substrates. Measure IC₅₀ values via UV-Vis spectroscopy (λ = 340 nm).
- Comparative Studies : Benchmark against sulfamethoxazole (a known DHPS inhibitor).
- Structural Analysis : Molecular docking (e.g., AutoDock Vina) to predict binding interactions with the pterin-binding pocket .
Q. How can computational modeling resolve contradictions in structure-activity relationship (SAR) data?
- Density Functional Theory (DFT) : Calculate frontier molecular orbitals (HOMO/LUMO) to predict electron-rich regions for electrophilic attack.
- Molecular Dynamics (MD) Simulations : Assess stability of sulfonamide-enzyme complexes under physiological conditions (e.g., solvation in explicit water models).
- Data Reconciliation : Cross-validate computational predictions with experimental IC₅₀ and LogP values to identify outliers .
Q. What strategies mitigate variability in biological assay results for this compound?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
